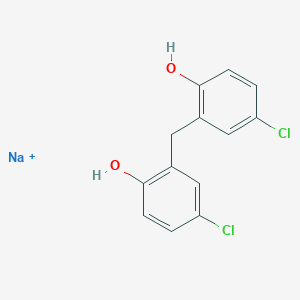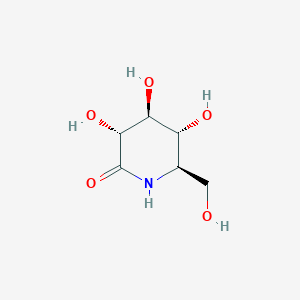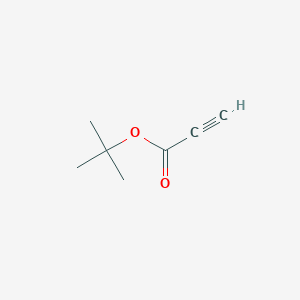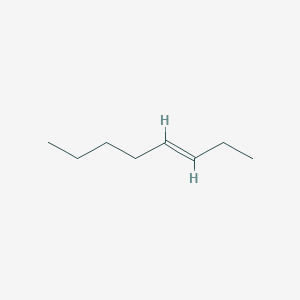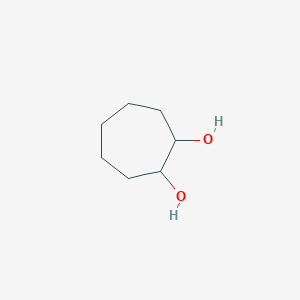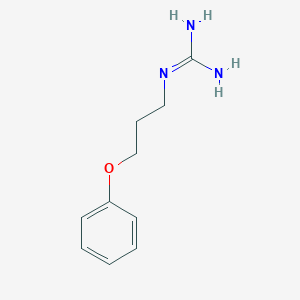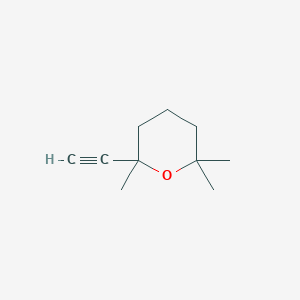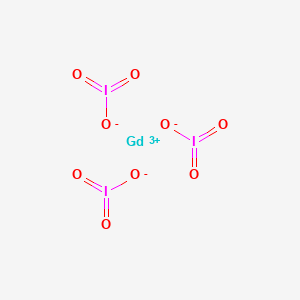
Gadolinium triiodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium triiodate, also known as GdI3, is a chemical compound that belongs to the family of rare earth iodates. It is composed of one gadolinium ion and three iodate ions, with a chemical formula of Gd(IO3)3. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of materials science and biomedicine. In
Scientific Research Applications
Gadolinium triiodate has been studied extensively for its potential applications in scientific research. One of its most promising applications is in the field of materials science, where it has been used as a precursor for the synthesis of various functional materials such as luminescent materials, magnetic materials, and catalysts. Gadolinium triiodate has also been studied for its potential applications in biomedicine, particularly in the field of magnetic resonance imaging (MRI). Gadolinium triiodate can be used as a contrast agent for MRI, as it has a high magnetic moment and can enhance the contrast of images.
Mechanism of Action
The mechanism of action of Gadolinium triiodate is not fully understood, but it is believed to involve the interaction between the gadolinium ion and biological molecules such as proteins and enzymes. Gadolinium triiodate has been shown to bind to proteins such as albumin and transferrin, which are involved in the transport of various molecules in the body. This binding can affect the function of these proteins and may have implications for their use in biomedical applications.
Biochemical and Physiological Effects
Gadolinium triiodate has been shown to have both biochemical and physiological effects in the body. It has been shown to accumulate in various organs such as the liver, spleen, and kidneys, and can cause toxicity at high doses. Gadolinium triiodate has also been shown to affect the function of various enzymes and proteins in the body, which may have implications for its use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Gadolinium triiodate in lab experiments is its high purity and stability, which makes it ideal for use as a precursor in the synthesis of functional materials. Gadolinium triiodate is also relatively easy to synthesize using a variety of methods. However, one limitation of using Gadolinium triiodate in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on Gadolinium triiodate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Gadolinium triiodate in biomedicine, such as the development of new contrast agents for MRI. Additionally, further research is needed to fully understand the mechanism of action of Gadolinium triiodate and its potential toxicity at high doses.
Synthesis Methods
The synthesis of Gadolinium triiodate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of gadolinium oxide (Gd2O3) with iodine pentoxide (I2O5) in the presence of a mineralizer such as potassium iodate (KIO3). This reaction yields Gadolinium triiodate as a white crystalline powder. Another method involves the reaction of gadolinium nitrate (Gd(NO3)3) with potassium iodate (KIO3) in the presence of hydroiodic acid (HI). This reaction also yields Gadolinium triiodate as a white crystalline powder.
properties
CAS RN |
14732-19-5 |
|---|---|
Product Name |
Gadolinium triiodate |
Molecular Formula |
GdI3O9 |
Molecular Weight |
682 g/mol |
IUPAC Name |
gadolinium(3+);triiodate |
InChI |
InChI=1S/Gd.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI Key |
FQBFRXMMVFCZEX-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |
Other CAS RN |
14732-19-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



